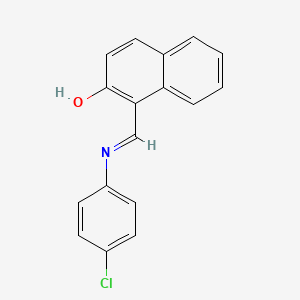
1-(4-Chlorophenyliminomethyl)-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyliminomethyl)-2-naphthol is a Schiff base compound derived from the condensation of 4-chloroaniline and 2-hydroxy-1-naphthaldehyde Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metals
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyliminomethyl)-2-naphthol can be synthesized through a condensation reaction between 4-chloroaniline and 2-hydroxy-1-naphthaldehyde. The reaction typically involves mixing equimolar amounts of the two reactants in an appropriate solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction is usually catalyzed by an acid, such as hydrochloric acid or acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyliminomethyl)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-Chlorophenyliminomethyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyliminomethyl)-2-naphthol largely depends on its ability to form complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, altering their function. The Schiff base moiety can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Nitrophenyliminomethyl)-2-naphthol
- 1-(4-Bromophenyliminomethyl)-2-naphthol
- 1-(4-Fluorophenyliminomethyl)-2-naphthol
Comparison
1-(4-Chlorophenyliminomethyl)-2-naphthol is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. Compared to its nitro, bromo, and fluoro analogs, the chloro derivative may exhibit different solubility, stability, and biological activity profiles. The chlorine atom’s electron-withdrawing nature can also affect the compound’s ability to form metal complexes and participate in substitution reactions.
Properties
CAS No. |
894-95-1 |
|---|---|
Molecular Formula |
C17H12ClNO |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H12ClNO/c18-13-6-8-14(9-7-13)19-11-16-15-4-2-1-3-12(15)5-10-17(16)20/h1-11,20H |
InChI Key |
DDNKLPBPRNKRFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



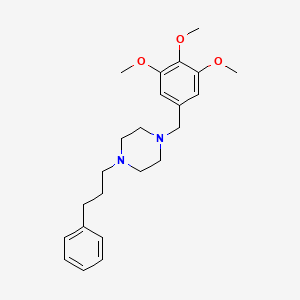
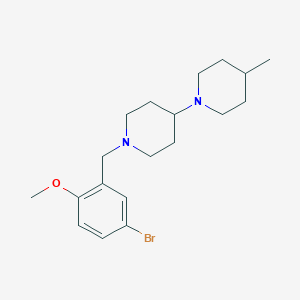
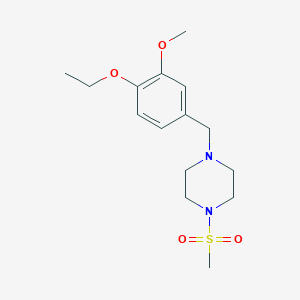
![1-Cycloheptyl-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B14920101.png)
![2-{4-[1-(3-Fluorobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B14920110.png)
![N'-(2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B14920114.png)
![4-chloro-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14920116.png)
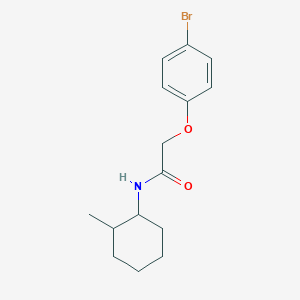
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-fluorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B14920132.png)
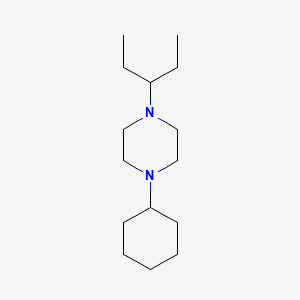
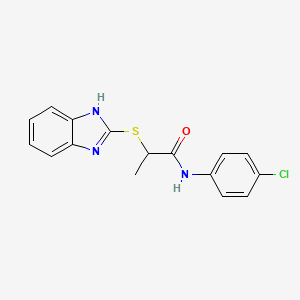
![2-[4-(Naphthalen-2-yloxy)-3-nitrophenyl]quinoxaline](/img/structure/B14920144.png)
![N-[(4-benzylpiperazin-1-yl)carbonothioyl]-4-bromobenzamide](/img/structure/B14920146.png)
